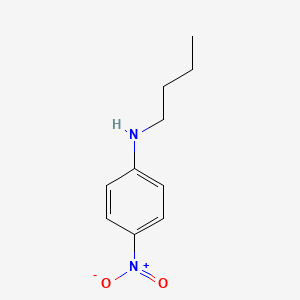

N-butyl-4-nitroaniline

Übersicht

Beschreibung

N-butyl-4-nitroaniline is not directly mentioned in the provided papers; however, the papers discuss related nitroaniline compounds and nitroamine synthesis methods. For instance, the synthesis of N-(4-nitrophenyl)-β-alanine involves the addition of 4-nitroaniline to acrylic acid . This suggests that nitroaniline derivatives can be synthesized through the reaction of nitroaniline with other compounds, which could be extrapolated to the synthesis of N-butyl-4-nitroaniline.

Synthesis Analysis

The papers provided do not directly address the synthesis of N-butyl-4-nitroaniline but offer insights into the synthesis of related compounds. For example, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . Additionally, tert-butyl nitrite is employed for the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions . These methodologies highlight the versatility of tert-butyl derivatives in synthesizing nitroamine compounds, which could be relevant for the synthesis of N-butyl-4-nitroaniline.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction and vibrational spectroscopy. For instance, the crystal structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was determined, revealing intermolecular hydrogen bonds forming a hexameric chain . Similarly, the molecular structure of N-(4-nitrophenyl)-β-alanine was compared with theoretical calculations . These studies demonstrate the importance of structural analysis in understanding the properties of nitroamine compounds, which is also applicable to N-butyl-4-nitroaniline.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving nitroamine and nitroaniline derivatives. For example, tert-butyl nitrite is used in C-N bond formations , and the synthesis of N-nitrosamines from secondary amines . These reactions are indicative of the types of chemical transformations that nitroamine compounds can undergo, which may include reactions relevant to N-butyl-4-nitroaniline.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-butyl-4-nitroaniline are not directly discussed, the properties of similar compounds are examined. For instance, the spectroscopic properties of a novel carbacylamidophosphate were characterized , and the vibrational spectra of N-(4-nitrophenyl)-β-alanine were analyzed . These studies provide a foundation for understanding how the nitro group and other substituents can affect the physical and chemical properties of nitroamine compounds, including N-butyl-4-nitroaniline.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

N-butyl-4-nitroaniline (BuNA) has been identified as a significant nonlinear organic material. In a study by Chen, Okamoto, and Matsushima (1989), it was found that BuNA exhibited the largest second harmonic generation (SHG) activity among a series of N-alkyl-4-nitroaniline materials. This activity was notably 14 times larger than that of urea, suggesting its potential in applications like optical data storage, signal processing, and laser frequency conversion (Chen, Okamoto, & Matsushima, 1989).

Environmental Degradation Studies

In the realm of environmental science, the degradation and metabolism of nitroaniline compounds, including N-butyl derivatives, have been explored. Pogány, Wallnöfer, Ziegler, and Mücke (1990) investigated the metabolism of o-nitroaniline and di-n-butyl phthalate in cell suspension cultures of tomatoes, shedding light on the environmental fate of these compounds (Pogány et al., 1990).

Application in Propellants

A 2017 study by Tang, Fan, Li, Bi, Fu, and Zhai explored the use of N-n-butyl-p-nitroaniline (n-BNA) as a stabilizer in composite modified double base (CMDB) propellants. Their research demonstrated that increasing the carbon chain length of substitution groups improved the solubility and stability of these stabilizers in nitroglycerin, making n-BNA a potential candidate for enhancing propellant performance (Tang et al., 2017).

Biotransformation of Herbicides

The biotransformation of butralin, a dinitroaniline herbicide containing a butyl group, was explored by Ghatge, Yang, Moon, Song, Kim, Liu, and Hur (2020). They identified a novel degradation pathway facilitated by the soil bacterium Sphingopyxis sp., illustrating the potential for biological remediation of environmental contaminants (Ghatge et al., 2020).

Electrochemical Applications

N-butyl derivatives of nitroaniline, including N-butyl-4-nitroaniline, have been investigated for their potential in electrochemical applications. Kumar and Chen (2007) studied the electrochemical behavior of nitroaniline derivatives and found them useful as immobilization matrices for proteins like myoglobin, indicating potential applications in biosensors and bioelectronics (Kumar & Chen, 2007).

Safety And Hazards

N-butyl-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

Eigenschaften

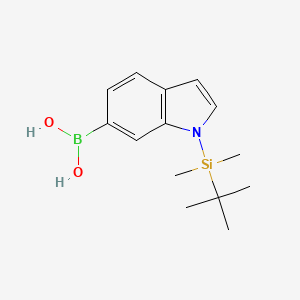

IUPAC Name |

N-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYPOBEIDJYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396621 | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-nitroaniline | |

CAS RN |

58259-34-0 | |

| Record name | N-Butyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)